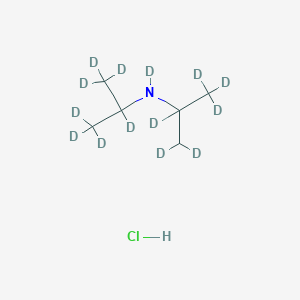

Di-iso-propyl-d14-amine hcl

Description

Significance of Stable Isotope Labeling in Modern Chemical Sciences

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.comcreative-proteomics.com This process creates compounds that are chemically similar to their non-labeled counterparts but possess a greater mass. This mass difference allows researchers to trace the journey of these labeled molecules through complex chemical reactions and biological systems without altering the molecule's fundamental chemical properties. musechem.comstudysmarter.co.uk The use of stable isotopes is indispensable for a wide array of applications, including the elucidation of reaction mechanisms, metabolic pathway analysis, and quantitative analysis in various scientific disciplines. symeres.comnih.gov

Role of Deuterium-Labeled Compounds in Advancing Research Methodologies

Deuterium, a stable isotope of hydrogen with an additional neutron, has become a particularly valuable tool in research. simsonpharma.com Replacing hydrogen with deuterium in a molecule can lead to a phenomenon known as the kinetic isotope effect, which can be exploited to study reaction mechanisms and kinetics. symeres.com Deuterium-labeled compounds are instrumental in a variety of research areas:

Drug Metabolism and Pharmacokinetics (DMPK): In pharmaceutical research, deuterium labeling helps in understanding how potential drug candidates are absorbed, distributed, metabolized, and excreted (ADME). musechem.comclearsynth.com This knowledge is crucial for optimizing the metabolic stability and safety profile of new drugs. clearsynth.com

Analytical Chemistry: Deuterated compounds serve as ideal internal standards in mass spectrometry, a technique used to identify and quantify substances. thalesnano.com Their use enhances the accuracy and reliability of measurements in fields like proteomics, metabolomics, and environmental analysis. symeres.comthalesnano.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR studies, deuterium can be used as a contrast agent to simplify complex spectra and provide detailed structural information about molecules, including proteins and their interactions with ligands. clearsynth.comthalesnano.com

Chemical Synthesis: The use of deuterated reagents and precursors aids in the detailed study of reaction pathways and mechanisms. simsonpharma.com

Contextualizing Di-iso-propyl-d14-amine HCl within Deuterated Amine Research

This compound, with the chemical formula C₆D₁₄H₂NCl, is a deuterated form of diisopropylamine (B44863) hydrochloride. chemicalbook.com In this compound, all fourteen hydrogen atoms of the isopropyl groups have been replaced with deuterium. This high level of deuteration makes it a specialized reagent and internal standard in various research applications. As a member of the deuterated amine hydrochloride family, it is particularly useful in studies involving organic synthesis and reaction kinetics where the amine functional group plays a key role. The hydrochloride form enhances its stability and solubility in certain solvents, making it easier to handle and incorporate into experimental setups.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 1219803-88-9 |

| Molecular Formula | C₆D₁₄H₂NCl |

| Molecular Weight | 151.74 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | 210-212°C |

| Storage Temperature | Refrigerator |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comamericanchemicalsuppliers.com

Overview of Research Paradigms Utilizing Deuterated Amine Hydrochlorides

Deuterated amine hydrochlorides are employed in a range of research paradigms that leverage their unique isotopic properties. A primary application is in reductive amination reactions, a cornerstone of medicinal chemistry for synthesizing more complex amines. google.com In these reactions, a deuterated amine hydrochloride can be used to introduce a labeled amine group into a target molecule.

Furthermore, these compounds are critical as internal standards for quantitative analysis using mass spectrometry. For instance, in studies analyzing the presence of specific amines in biological or environmental samples, a known amount of the corresponding deuterated amine hydrochloride is added. Because it behaves almost identically to the non-deuterated analyte during sample preparation and analysis but is distinguishable by its mass, it allows for highly accurate quantification.

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another powerful technique where deuterated compounds, including those derived from amines, are pivotal. nih.govresearchgate.netacs.org HDX-MS provides insights into the structure and dynamics of proteins by monitoring the exchange of amide protons with deuterium from a deuterated solvent. nih.govacs.org Deuterated amine buffers can be used to control the pH of the exchange reaction, ensuring reproducible and accurate results. These studies are vital for understanding protein folding, protein-ligand interactions, and the conformational changes that underlie biological function and disease. nih.govacs.org

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H16ClN |

|---|---|

Molecular Weight |

151.74 g/mol |

IUPAC Name |

N,1,1,1,2,3,3,3-octadeuterio-N-(1,1,1,2,3,3-hexadeuteriopropan-2-yl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C6H15N.ClH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H/i1D2,2D3,3D3,4D3,5D,6D;/hD |

InChI Key |

URAZVWXGWMBUGJ-SIGZDPGSSA-N |

Isomeric SMILES |

[2H]C([2H])C([2H])(C([2H])([2H])[2H])N([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl |

Canonical SMILES |

CC(C)NC(C)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Diisopropylamine Hydrochloride

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Amine Structures

The introduction of deuterium into specific positions within a molecule, known as site-specific deuteration, is a critical aspect of synthesizing isotopically labeled compounds like Di-iso-propyl-d14-amine HCl. This targeted approach is essential for applications in mechanistic studies and as internal standards in quantitative mass spectrometry. rsc.org

Overview of Deuteration Reactions for Secondary Amines

The synthesis of deuterated secondary amines can be achieved through various methods. Classical approaches often involve the use of deuterated alkylating agents or the reduction of corresponding amides or imines with deuterium-delivering reagents like lithium aluminum deuteride (B1239839) (LiAlD4). However, these methods can be limited by factors such as efficiency and the tolerance of other functional groups in the molecule.

More contemporary strategies focus on direct C-H deuteration using metal catalysts. For instance, ruthenium-based catalysts have been shown to facilitate the selective deuteration of amines at the α-carbon position. mdpi.com A tandem protocol using PtRu nanowires as catalysts has also been developed for the diversified deuteration of secondary aliphatic amines under mild conditions. unimelb.edu.auacs.orgnih.gov This method utilizes D2O as the deuterium source, which is economically advantageous. unimelb.edu.auacs.orgnih.gov Another approach involves a metal-free synthesis where ynamides are treated with a mixture of triflic acid and triethylsilane, which can be deuterated to achieve selective deuterium incorporation at the α and/or β positions of amines. nih.gov

Hydrogen-deuterium exchange (HDX) reactions represent another significant pathway for deuteration. mdpi.com These reactions involve the substitution of a hydrogen atom with a deuterium atom, typically in the presence of a deuterating agent like deuterium oxide (D₂O). mdpi.com The efficiency of HDX can be influenced by factors such as the catalyst used and the reaction conditions. mit.edu For example, platinum on carbon (Pt/C) has been used as a catalyst for the perdeuteration of acetyl-protected alkyl amines, which can then be converted to the corresponding primary, secondary, or tertiary amines. osti.gov

Consideration of Deuterium Exchange Mechanisms in Amine Synthesis

The mechanism of deuterium exchange is a crucial consideration in the synthesis of deuterated amines. For metal-catalyzed reactions, the mechanism often involves the coordination of the amine's nitrogen atom to the metal catalyst. mdpi.com This coordination facilitates the activation of the adjacent C-H bond, allowing for the exchange with deuterium. mdpi.com The regioselectivity of the deuteration (i.e., whether it occurs at the α or β position) can be controlled by the choice of the metal catalyst. mdpi.com

In acid-base catalyzed hydrogen-deuterium exchange reactions, the pH of the solution plays a significant role. mdpi.com The rate-limiting step in these reactions can vary depending on the specific catalyst, substrate, and reaction conditions. mit.edu Understanding these mechanisms is key to optimizing the reaction for high levels of deuterium incorporation and regioselectivity.

Precursor Approaches for this compound Synthesis

The synthesis of this compound starts from non-deuterated precursors. Diisopropylamine (B44863) is commercially available and is typically prepared through the reductive amination of acetone (B3395972) with ammonia (B1221849). wikipedia.org For the synthesis of the fully deuterated analog, deuterated precursors are necessary. One common precursor is deuterated acetone (acetone-d6). The reaction would involve the reductive amination of acetone-d6 (B32918) with a deuterated ammonia source.

Another key precursor is lithium diisopropylamide (LDA), which is synthesized from diisopropylamine and n-butyllithium. rsc.org The synthesis of deuterated LDA would require deuterated diisopropylamine. The deuteration of diisopropylamine itself can be achieved through H/D exchange reactions. mdpi.com

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the deuterated diisopropylamine with hydrogen chloride, often introduced as a gas into a solution of the amine in a suitable solvent like ethyl acetate (B1210297) or methyl tert-butyl ether. google.com

Characterization Techniques for Isotopic Purity and Labeling Efficiency

Once synthesized, it is imperative to determine the isotopic purity and the precise location of the deuterium atoms in this compound. This is accomplished using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.orgrsc.org

Mass Spectrometric Approaches for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI), is a powerful tool for assessing isotopic purity. rsc.orgrsc.orgnih.gov This technique allows for the accurate determination of the mass-to-charge ratio (m/z) of the molecule and its isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net

By analyzing the full scan mass spectrum, the relative abundance of the fully deuterated compound (d14) can be compared to any partially deuterated (d1-d13) or non-deuterated (d0) species present. rsc.org This allows for the calculation of the percentage of isotopic purity. rsc.orgrsc.org ESI-HRMS is advantageous due to its high sensitivity, speed, and low sample consumption. nih.govresearchgate.net

| Technique | Information Obtained | Advantages |

| ESI-HRMS | Isotopic purity, relative abundance of isotopologues | High sensitivity, rapid analysis, low sample consumption nih.govresearchgate.net |

| UPLC-HRMS | Isotopic purity, separation of isomers | Consistent and accurate purity values nih.gov |

| ESI-HRMS/MS | Deuterium-labeled position characterization | Provides structural information nih.gov |

Nuclear Magnetic Resonance Spectroscopy for Deuterium Distribution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the distribution of deuterium atoms within the molecule. While ¹H NMR can indicate the absence of protons at specific sites due to deuterium substitution, ²H (Deuterium) NMR directly observes the deuterium nuclei. studymind.co.uksigmaaldrich.com

²H NMR provides information about the chemical environment of each deuterium atom, confirming their specific locations within the diisopropyl groups. sigmaaldrich.commagritek.com For complex molecules, two-dimensional NMR techniques, such as ¹H-¹³C correlation spectroscopy with ²H decoupling, can be employed to unambiguously identify the sites of deuteration, even in cases of significant signal overlap. cdnsciencepub.comcdnsciencepub.com

| Technique | Information Obtained | Key Features |

| ¹H NMR | Absence of proton signals at deuterated sites | Changes in chemical shifts and signal intensity studymind.co.uk |

| ²H NMR | Direct observation and quantification of deuterium | Provides structural verification and enrichment determination sigmaaldrich.com |

| ²D ¹H,¹³C HSQC | Precise location of deuterium labels | High chemical shift dispersion separates signals of interest cdnsciencepub.comcdnsciencepub.com |

Di Iso Propyl D14 Amine Hcl in Advanced Analytical Chemistry Research

Principles of Isotopic Dilution Mass Spectrometry for Quantification

Isotopic dilution mass spectrometry (IDMS) is a powerful analytical technique used for the precise and accurate determination of the concentration of an element or compound in a sample. osti.govbritannica.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte, often referred to as a "spike" or "tracer," to the sample. osti.govup.ac.za This spike is chemically identical to the analyte of interest but has a different isotopic composition, making it distinguishable by mass spectrometry. musechem.com After the spike is thoroughly mixed and equilibrated with the sample, the altered isotopic ratio of the element or compound is measured. osti.govup.ac.za From this measured ratio, along with the known amount of the spike added and the isotopic composition of both the spike and the natural analyte, the original concentration of the analyte in the sample can be calculated with high accuracy. osti.govtandfonline.com A key advantage of this method is that after the initial spiking and equilibration, any subsequent loss of the analyte during sample preparation or analysis does not affect the accuracy of the final result, as both the natural and the labeled forms will be lost in the same proportion. musechem.comtandfonline.com

Methodological Frameworks for Absolute Quantification via Stable Isotope Internal Standards

The use of stable isotope-labeled internal standards (SIL-IS) is considered a gold standard for absolute quantification in mass spectrometry-based analyses. cdc.govnih.gov This approach is a cornerstone of isotope dilution mass spectrometry. A known quantity of a SIL-IS, such as Di-iso-propyl-d14-amine HCl, is added to a sample at an early stage of the analytical workflow. musechem.com This standard is an isotopic variant of the analyte of interest, meaning it is chemically identical but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612), ¹³C, ¹⁵N). wuxiapptec.comnih.gov

Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same variations during sample preparation, extraction, and ionization in the mass spectrometer. musechem.comwuxiapptec.com By comparing the mass spectrometric signal of the analyte to that of the known amount of the SIL-IS, accurate and precise quantification can be achieved. mdpi.com This ratio-based measurement corrects for analyte loss during sample processing and compensates for fluctuations in instrument response. musechem.comwuxiapptec.com

For absolute quantification, a calibration curve is typically constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the SIL-IS. The response ratio of the analyte to the SIL-IS is plotted against the analyte concentration. The concentration of the analyte in an unknown sample is then determined by measuring its response ratio to the SIL-IS and interpolating from the calibration curve. omu.edu.tr This methodology provides a robust framework for obtaining accurate and reproducible quantitative data, which is crucial in fields like clinical biomarker validation and pharmaceutical research. nih.govnih.gov

Mitigation of Matrix Effects in Complex Sample Matrices

Matrix effects, which are the suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative analysis, particularly in complex biological or environmental samples. cdc.govwaters.com These effects can lead to inaccurate and imprecise results. musechem.com The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a highly effective strategy to mitigate matrix effects. waters.comchromatographyonline.com

The underlying principle is that the SIL-IS, being chemically and physically almost identical to the analyte, will be affected by the matrix components in the same way and to the same extent. wuxiapptec.comchromatographyonline.com Therefore, any suppression or enhancement of the analyte's signal will be mirrored by a proportional change in the SIL-IS signal. chromatographyonline.com By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by matrix effects is effectively normalized. wuxiapptec.comchromatographyonline.com

However, it is crucial that the SIL-IS and the analyte co-elute chromatographically for this compensation to be most effective. waters.com In some cases, particularly with deuterium-labeled standards, a slight shift in retention time can occur (the "isotope effect"), which may lead to differential matrix effects if the interfering matrix components are not uniformly present across the slightly separated peaks. cdc.gov Despite this, the use of a SIL-IS is widely regarded as the most reliable method for correcting matrix effects and ensuring the ruggedness of a bioanalytical method. waters.com

Applications in Mass Spectrometry-Based Quantitative Analysis

Stable isotope-labeled compounds like this compound serve as ideal internal standards in mass spectrometry-based quantitative analysis due to their chemical similarity to the corresponding non-labeled analyte. wuxiapptec.com Their application is widespread across various fields, including pharmaceutical research, environmental analysis, and clinical diagnostics. musechem.comcdc.gov In these applications, a known amount of the labeled standard is spiked into the sample, and the ratio of the signal from the unlabeled analyte to the labeled standard is used for quantification. wuxiapptec.com This approach, known as isotope dilution mass spectrometry (IDMS), corrects for variations in sample preparation and instrumental analysis, leading to high accuracy and precision. tandfonline.comnih.gov

Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Amine-Containing Analytes

The analysis of amine-containing compounds by liquid chromatography-mass spectrometry (LC-MS) is essential in many areas of research and industry. nih.govnih.gov However, the development of robust LC-MS methods for these analytes can be challenging due to their diverse polarities and basic properties. acs.orgresearchgate.net A common approach involves reversed-phase chromatography, but the retention of polar amines can be poor. nih.gov To address this, various strategies have been developed.

One strategy is chemical derivatization, where the amine is reacted to form a less polar derivative with better chromatographic properties. nih.govacs.org For instance, pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag) can improve retention and detection sensitivity. acs.org Another approach is the use of hydrophilic interaction liquid chromatography (HILIC), which is well-suited for the separation of polar compounds. bohrium.com Additionally, ion-pairing chromatography can be employed to enhance the retention of charged amines on reversed-phase columns. nih.gov

The choice of sample preparation is also critical. Solid-phase extraction (SPE) is frequently used to clean up complex samples and concentrate the analytes before LC-MS analysis. nih.govacs.org The development of a successful LC-MS method for amines often involves careful optimization of the chromatographic conditions (column chemistry, mobile phase composition, and pH), sample preparation, and mass spectrometric detection parameters to achieve the desired sensitivity, selectivity, and throughput. nih.govbohrium.com

The coupling of ultra-high performance liquid chromatography (UHPLC) with mass spectrometry (MS) has become a powerful tool for the analysis of a wide range of compounds, including amine-containing analytes. researchgate.net UHPLC utilizes columns packed with sub-2µm particles, which allows for separations with higher resolution, speed, and efficiency compared to conventional HPLC. acs.orgresearchgate.net This results in shorter analysis times and improved peak capacity, which is particularly beneficial for the analysis of complex mixtures. acs.orgresearchgate.net

When coupled with a mass spectrometer, UHPLC-MS systems provide a high degree of sensitivity and selectivity. researchgate.netresearchgate.net For the analysis of amines, this combination allows for the rapid quantification of numerous analytes in a single run. acs.org For example, a targeted UHPLC-MS/MS assay was developed for the quantification of 66 amino acids and other amine-containing compounds in human plasma and serum with a run time of just 7.5 minutes. acs.org The high data acquisition speed of modern mass spectrometers is well-suited to the narrow peaks typically generated by UHPLC. researchgate.net This powerful combination has been successfully applied in various fields, including metabolomics, drug metabolism studies, and the analysis of food and environmental samples. acs.orgresearchgate.netnih.gov

Table 1: Comparison of Analytical Method Performance for Amine Analysis

| Parameter | Conventional HPLC-MS | UHPLC-MS/MS |

| Analysis Time | Longer (e.g., >15 min) | Shorter (e.g., <10 min) acs.org |

| Resolution | Standard | Higher researchgate.net |

| Sensitivity | Good | Excellent researchgate.net |

| Sample Throughput | Lower | Higher acs.org |

| Application Example | Analysis of primary aromatic amines in urine nih.gov | High-speed analysis of 66 amines in plasma acs.org |

Ion-pairing chromatography (IPC) is a technique used in reversed-phase liquid chromatography to improve the retention and separation of ionic and highly polar compounds, such as amines. nih.gov The principle of IPC involves adding an ion-pairing reagent to the mobile phase. chromforum.org For the analysis of basic amines, which are positively charged at acidic to neutral pH, an anionic ion-pairing reagent is used. This reagent contains a hydrophobic tail and a negatively charged head group. chromforum.org The ion-pairing reagent can interact with the positively charged amine analyte to form a neutral ion pair, which has a greater affinity for the nonpolar stationary phase, thus increasing its retention. nih.govchromforum.org

Several factors must be considered when developing an IPC method for amine analysis, especially when coupled with mass spectrometry:

Choice of Ion-Pairing Reagent: The reagent should be effective in retaining the analyte and be compatible with MS detection. Volatile ion-pairing reagents, such as trifluoroacetic acid (TFA) and other perfluorocarboxylic acids, are often preferred as they are less likely to contaminate the mass spectrometer. sciex.comcreative-proteomics.com Alkyl amines can also be used for the analysis of anionic analytes. nih.gov

Concentration of Ion-Pairing Reagent: The concentration needs to be optimized. A sufficient concentration is required for effective ion pairing, but excessively high concentrations can lead to signal suppression in the mass spectrometer and may alter the selectivity of the separation. sciex.com

Mobile Phase pH: The pH of the mobile phase is critical as it controls the ionization state of both the amine analyte and the ion-pairing reagent. chromforum.org

Potential for Ion Suppression: Ion-pairing reagents can cause significant signal suppression in the electrospray ionization (ESI) source of the mass spectrometer. Therefore, it is crucial to use the lowest effective concentration of the reagent. sciex.com

Column Contamination: Ion-pairing reagents can adsorb strongly to the stationary phase and other components of the LC system, leading to long equilibration times and potential carryover in subsequent analyses. It is often recommended to dedicate a column specifically for IPC applications. sciex.com

Despite these challenges, IPC can be a valuable tool for the analysis of amines that are otherwise difficult to retain by conventional reversed-phase chromatography. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS analysis, this compound is frequently employed as an internal standard. asme.orgscioninstruments.com Internal standards are crucial for accurate quantification, as they help to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency and injection volume. scioninstruments.comoup.com

The use of deuterated standards like this compound is particularly advantageous in GC-MS. asme.org Because it is chemically almost identical to the non-labeled analyte, it behaves similarly during chromatographic separation, meaning it has a very close retention time. texilajournal.com However, due to the mass difference from the incorporated deuterium atoms, it can be distinguished by the mass spectrometer. researchgate.net This allows for the precise measurement of the analyte-to-internal standard ratio, leading to more accurate and reliable quantification. oup.com

One of the challenges in GC-MS is the potential for analytes to adsorb to the column, leading to poor peak shape and inaccurate results, a common issue with amines. labrulez.com Chemical derivatization is a technique used to improve the chromatographic properties of such compounds. researchgate.net This process involves chemically modifying the analyte to make it more volatile and less polar. While this compound itself is a salt, its free amine form (Di-iso-propyl-d14-amine) can be used as a standard for the analysis of the corresponding non-deuterated amine, which may be derivatized to enhance its performance in GC-MS analysis. researchgate.net

Research has shown that using a deuterated internal standard can significantly improve the reliability of quantitative methods by correcting for matrix effects and variability in the ionization source. nih.govresearchgate.net For instance, in the analysis of environmental samples, a study demonstrated that a deuterated internal standard with a similar polymeric structure helped to correct for variable analyte recovery. nih.govresearchgate.net Before a deuterated analog can be officially used as an internal standard in a GC/MS assay, its mass spectrum (or that of its derivative) must be assessed alongside the corresponding spectrum from the original drug or metabolite. asme.org

| Parameter | Description | Relevance in GC-MS |

| Retention Time | The time it takes for a compound to travel through the GC column. | Deuterated standards like this compound have retention times very close to their non-deuterated counterparts, allowing for co-elution. texilajournal.com |

| Mass-to-Charge Ratio (m/z) | The ratio of an ion's mass to its charge. | The mass spectrometer differentiates between the analyte and the deuterated internal standard based on their different m/z values. researchgate.net |

| Derivatization | Chemical modification of an analyte to improve its analytical properties. | Often necessary for amines to improve volatility and peak shape in GC. researchgate.net |

| Matrix Effect | The influence of other components in the sample on the analysis of the target analyte. | Deuterated internal standards help to compensate for matrix effects, improving accuracy. nih.govresearchgate.net |

Method Validation and Quality Assurance in Analytical Research

Method validation is a critical process in analytical chemistry that ensures an analytical method is suitable for its intended purpose. jyoungpharm.org This involves a series of experiments to evaluate the performance characteristics of the method, ensuring the data generated is reliable and accurate. numberanalytics.com For methods employing isotopic standards like this compound, validation is essential to confirm the integrity of the quantitative results. musechem.com

Accuracy, precision, and reproducibility are fundamental parameters assessed during method validation. jyoungpharm.org

Accuracy: This refers to the closeness of a measured value to the true or accepted value. In isotopic standard applications, accuracy is often determined by analyzing samples with known concentrations of the analyte and comparing the measured concentration to the known concentration. jyoungpharm.org The use of a stable isotope-labeled internal standard, which has physicochemical properties very similar to the analyte, is considered the best way to ensure accuracy as it can compensate for variations in extraction recovery and ionization response. researchgate.net

Precision: This measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). jyoungpharm.orgscielo.org.mx Studies have shown that using a deuterated internal standard can lead to lower imprecision (CV values) compared to using a structural analog. researchgate.net

Reproducibility: This assesses the precision of a method under different conditions, such as in different laboratories or with different analysts or instruments. Good reproducibility is essential for a method to be considered robust and transferable. nih.govresearchgate.net

A study evaluating a deuterated internal standard for the measurement of sirolimus found that the range of interpatient assay imprecision was consistently lower with the deuterated standard compared to a non-isotopic analog. researchgate.net This highlights the improved precision offered by isotopic standards.

| Validation Parameter | Definition | How It's Assessed with Isotopic Standards |

| Accuracy | Closeness of the measured value to the true value. jyoungpharm.org | Analysis of certified reference materials or spiked samples. jyoungpharm.org |

| Precision | Agreement among a series of measurements. jyoungpharm.org | Repeated analysis of the same sample, expressed as RSD. jyoungpharm.org |

| Reproducibility | Precision under varying conditions (e.g., different labs). nih.govresearchgate.net | Inter-laboratory comparison studies. |

Selectivity and sensitivity are two other crucial performance characteristics of an analytical method.

Selectivity: This is the ability of a method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. jyoungpharm.org In mass spectrometry, the use of deuterated internal standards enhances selectivity because the analyte and the standard can be distinguished by their mass-to-charge ratios, even if they co-elute chromatographically. texilajournal.com This minimizes interference from matrix components. researchgate.net

Sensitivity: This refers to the lowest concentration of an analyte that can be reliably detected and quantified. The limit of detection (LOD) and the limit of quantification (LOQ) are common measures of sensitivity. gdut.edu.cn Stable isotope internal standards can improve the sensitivity of an assay by providing a clear reference signal, which helps in distinguishing the analyte signal from background noise, especially at low concentrations. musechem.com

The validation process for a method using a deuterated internal standard will involve experiments to demonstrate that there is no interference from endogenous components in the blank matrix at the retention time of the analyte and the internal standard. jyoungpharm.org This confirms the selectivity of the method.

Di Iso Propyl D14 Amine Hcl in Mechanistic and Metabolic Research Investigations

Probing Reaction Mechanisms and Kineticsnih.govyoutube.comyoutube.com

The substitution of hydrogen with deuterium (B1214612) significantly alters the vibrational frequency and zero-point energy of a chemical bond. youtube.com Because the C-D bond is stronger and vibrates at a lower frequency than a C-H bond, more energy is required to break it. youtube.comyoutube.com This difference in bond energy forms the basis of the kinetic isotope effect (KIE), a powerful tool for investigating the rate-determining steps of chemical reactions. youtube.comyoutube.com

The deuterium kinetic isotope effect (KIE) is observed when the rate of a reaction changes upon substituting a hydrogen atom with a deuterium atom at a position involved in bond breaking or formation during the rate-determining step. youtube.com This effect is typically expressed as the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD). A primary KIE (kH/kD > 1) is a strong indication that the C-H bond is cleaved in the slowest step of the reaction mechanism. nih.govyoutube.com

In the context of reactions involving amines, such as enzymatic N-dealkylation by cytochrome P450 enzymes, the KIE can provide crucial mechanistic details. nih.gov Although KIEs for amine N-dealkylation are often low, their presence can still help distinguish between different proposed pathways, such as initial one-electron oxidation versus direct hydrogen abstraction. nih.gov For a compound like Di-iso-propyl-d14-amine HCl, where all 14 hydrogen atoms on the isopropyl groups are replaced with deuterium, any reaction involving the cleavage of these C-D bonds would be expected to proceed more slowly than its non-deuterated counterpart.

Table 1: Illustrative Kinetic Isotope Effects in a Hypothetical Amine Oxidation Reaction

| Substrate | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Implication |

| Di-iso-propyl-amine HCl | kH | - | Baseline reaction rate. |

| This compound | kD | 4.5 | Significant primary KIE, suggesting C-D bond cleavage is part of the rate-determining step. documentsdelivered.com |

In organic transformations, utilizing this compound can help stabilize reactive intermediates or shift reaction equilibria. For example, in elimination reactions where a beta-hydrogen is abstracted, replacing it with deuterium can slow the reaction significantly, sometimes by a factor of seven or more. youtube.com This pronounced effect helps confirm the mechanism, such as the concerted nature of E2 eliminations. youtube.com The enhanced stability of deuterated compounds has also been explored in drug development to create more robust pharmaceuticals by slowing metabolic degradation at specific sites.

Tracing Molecular Interactions and Dynamics in Complex Systemsnih.govfishersci.nlnih.gov

Stable isotope labeling is a cornerstone of techniques used to trace the fate of molecules and understand their interactions within complex biological or chemical systems. Because this compound has a significantly different mass from its unlabeled counterpart, it can be easily distinguished and quantified by mass spectrometry. nih.gov This property allows it to be used as a tracer to follow the path of the diisopropylamine (B44863) moiety through a series of reactions or binding events without chemically perturbing the system.

In fields like proteomics and metabolomics, isotopically labeled internal standards are essential for accurate quantification. This compound can serve as an ideal internal standard for the analysis of the corresponding unlabeled amine or its derivatives in complex matrices. Its chemical behavior is nearly identical to the analyte, ensuring it experiences similar extraction efficiencies and ionization suppression in the mass spectrometer, but its distinct mass prevents signal overlap.

Investigation of Biochemical Pathways and Metabolic Transformationsnih.govnih.gov

Understanding the intricate network of biochemical pathways is fundamental to biology and medicine. Deuterated compounds act as powerful tracers to map these pathways and quantify the turnover rates of biomolecules. nih.gov When a deuterated substrate is introduced into a biological system, the deuterium atoms are incorporated into downstream metabolites, allowing researchers to follow the metabolic flux through the pathway.

The study of de novo lipogenesis (the synthesis of fatty acids) has been greatly advanced by the use of deuterium labeling, often through the administration of deuterium oxide (D₂O). nih.govnih.govresearchgate.net The deuterium from D₂O is incorporated into the acetyl-CoA and malonyl-CoA precursors of fatty acids, allowing the rate of synthesis of lipids like palmitate to be measured. nih.govnih.gov

While D₂O provides a general label for biosynthesis, specific deuterated precursors can trace more targeted pathways. A deuterated amine-containing molecule could be used to trace pathways where the amine moiety is transferred or becomes part of a larger biomolecule. Although direct use in fatty acid synthesis is less common, it illustrates the principle of using labeled precursors to track the construction of complex biomolecules. The incorporation of the label over time provides a dynamic measure of synthesis and turnover rates in various tissues. nih.gov

Table 2: Example Data from a Deuterium Tracer Study for Fatty Acid Synthesis

| Time Point | Deuterium Enrichment in Precursor Pool (%) | Deuterium Enrichment in Palmitate (%) | Newly Synthesized Palmitate (%) |

| 0 hours | 5.0 | 0.0 | 0.0 |

| 6 hours | 5.0 | 1.2 | 24.0 |

| 12 hours | 5.0 | 2.1 | 42.0 |

| 24 hours | 5.0 | 3.5 | 70.0 |

In proteomics, stable isotope labeling is crucial for the quantitative analysis of protein expression, modification, and interaction. nih.gov Amine-reactive isotope tags are a class of reagents designed to label peptides in a quantitative manner. nih.gov These reagents react with the N-terminus and lysine (B10760008) side chains of peptides obtained from protein digestion. By using "light" (non-deuterated) and "heavy" (deuterated) versions of the tag to label two different protein samples (e.g., control vs. treated), the relative abundance of each peptide can be precisely determined by mass spectrometry. nih.gov

A compound like this compound could be incorporated into the structure of such an amine-reactive labeling reagent. The 14 deuterium atoms would provide a significant mass shift, enabling clear differentiation between the light and heavy labeled peptides. This approach allows for the study of dynamic changes in protein-protein interactions and post-translational modifications, such as phosphorylation, in response to cellular stimuli. nih.gov

Methodological Considerations for Deuterated Tracers in Biological Research

The use of deuterated compounds, such as this compound, as tracers in mechanistic and metabolic research offers a powerful tool for elucidating complex biological pathways. The replacement of hydrogen with its heavier isotope, deuterium, allows for the tracking of molecules through various biological processes. However, the successful application of these tracers is contingent upon careful consideration of several methodological factors that can influence the interpretation of experimental results.

One of the most significant considerations when employing deuterated tracers is the potential for the kinetic isotope effect (KIE). acs.orgwikipedia.org The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is substituted with one of its isotopes. wikipedia.org Due to the greater mass of deuterium compared to hydrogen, the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher activation energy for cleavage than a carbon-hydrogen (C-H) bond. wikipedia.org Consequently, reactions involving the breaking of a C-D bond can proceed at a slower rate than the corresponding reaction with a C-H bond. nih.gov This effect is most pronounced in reactions where C-H bond cleavage is the rate-determining step. nih.gov The magnitude of the deuterium KIE can be substantial, with reaction rates for compounds with C-H bonds being typically 6 to 10 times faster than those for analogous compounds with C-D bonds. wikipedia.org

In the context of metabolic studies, a significant KIE can lead to an underestimation of the true metabolic rate of the non-deuterated parent compound. The metabolic pathway of a deuterated tracer may be slowed, causing the tracer to accumulate and not accurately reflect the flux of the natural substrate. acs.org Researchers must, therefore, characterize the KIE for the specific metabolic pathway under investigation to correctly interpret the data.

Another critical aspect to consider is the potential for in vivo label loss. acs.orgacs.org Deuterium atoms on a tracer molecule can sometimes be exchanged with protons from the surrounding biological matrix, such as water. This can lead to a loss of the isotopic label from the tracer molecule, complicating the quantification of metabolic products. acs.org The stability of the deuterium label is dependent on its chemical environment within the molecule. For instance, deuterium atoms attached to carbon are generally more stable than those attached to heteroatoms like oxygen or nitrogen, which can be more prone to exchange.

The analytical methodology employed for the detection and quantification of deuterated tracers and their metabolites is also of paramount importance. nih.gov Mass spectrometry coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) are powerful techniques for this purpose. These methods allow for the separation of metabolites and their identification based on their mass-to-charge ratio, which will be higher for deuterated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool, particularly for determining the specific position of the deuterium label within a molecule. acs.orgacs.org

To illustrate the importance of these considerations, consider a hypothetical metabolic study of this compound. The following table presents hypothetical data from an in vitro experiment using liver microsomes to assess the rate of a specific metabolic reaction.

Table 1: Hypothetical Metabolic Rate of Di-iso-propyl-amine HCl and its Deuterated Analog

| Compound | Substrate Concentration (µM) | Rate of Metabolite Formation (pmol/min/mg protein) |

| Di-iso-propyl-amine HCl | 10 | 150 ± 12 |

| This compound | 10 | 95 ± 9 |

In this hypothetical example, the rate of metabolite formation for the deuterated compound is significantly lower than that of its non-deuterated counterpart, indicating a notable kinetic isotope effect. This would need to be factored into any in vivo study to accurately model the pharmacokinetics of the parent compound.

Furthermore, the potential for deuterium loss from the isopropyl groups would need to be assessed. The following table shows hypothetical data from a study analyzing the isotopic enrichment of a downstream metabolite.

Table 2: Hypothetical Isotopic Enrichment in a Downstream Metabolite

| Analyte | Expected Deuterium Atoms | Observed Deuterium Atoms (Average) | Percent Label Retention |

| Metabolite X | 14 | 12.5 | 89.3% |

This hypothetical data suggests a partial loss of the deuterium label during the metabolic process, which would require careful consideration when calculating metabolic fluxes.

Advanced Research Methodologies and Future Perspectives

Integration with High-Throughput Screening Platforms in Chemical Discovery

The use of high-throughput screening (HTS) has revolutionized drug discovery and chemical biology, allowing for the rapid assessment of large numbers of chemical compounds. nih.gov The integration of deuterated compounds like Di-iso-propyl-d14-amine HCl into HTS platforms offers unique advantages. In drug development, for example, HTS can be employed to screen libraries of deuterated molecules to identify candidates with improved metabolic stability or to define their affinity for biological targets. nih.gov

The process often involves the use of robotics, advanced detectors, and sophisticated software to manage and analyze the vast number of data points generated. nih.gov Miniaturization of these systems allows for the testing of very small quantities of a compound, often as little as 1-3 mg, which is particularly advantageous given the often higher cost of synthesizing deuterated molecules. nih.govresearchgate.net This combination of automation and miniaturization significantly reduces the time and expense associated with initial toxicity and efficacy screening. nih.gov Furthermore, HTS methods are increasingly being coupled with powerful analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to provide more comprehensive data on the interactions and effects of the screened compounds. nih.gov

Emerging Analytical Techniques and Their Potential for Deuterated Amine Analysis

The analysis of deuterated amines is critical for understanding their properties and behavior in various systems. While established techniques like NMR and mass spectrometry remain central, new and refined methods are continually emerging. epj-conferences.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the analysis of deuterated compounds. epj-conferences.org The use of deuterated solvents, such as deuterated chloroform (B151607) (CDCl₃), is standard practice in ¹H NMR to avoid solvent interference with the sample's signals. savemyexams.comstudymind.co.uk A key application in the context of amines is the use of deuterium (B1214612) oxide (D₂O) exchange. Adding a small amount of D₂O to a sample will cause the protons on -NH groups to be exchanged for deuterium. savemyexams.com Since deuterium is not detected in a standard proton NMR spectrum, the disappearance of a peak after the addition of D₂O confirms the presence of an amine group. savemyexams.com

Mass Spectrometry (MS): Mass spectrometry is another indispensable tool for characterizing deuterated compounds. epj-conferences.org Electrospray ionization mass spectrometry (ESI-MS) is frequently used to determine the deuteration ratio of a molecule by analyzing the isotopic distribution. epj-conferences.org The percentage of deuteration can be calculated by analyzing the area of each mass peak corresponding to a specific number of deuterium atoms. epj-conferences.org Deuterated compounds, including this compound, also serve as valuable internal standards for quantitative analysis by mass spectrometry, particularly in complex biological matrices. nih.govresearchgate.net

Neutron Scattering: For certain applications, particularly in materials science, neutron scattering techniques are employed. epj-conferences.org Deuterium-labelled compounds are crucial in these studies to control the contrast of organic samples and reduce the incoherent scattering background, providing clearer structural and dynamic information. epj-conferences.org

Theoretical and Computational Modeling in Support of Deuterated Compound Research

Theoretical and computational modeling has become an increasingly powerful tool for predicting the properties and effects of deuteration without the need for extensive experimental synthesis and testing. researchgate.net These methods are being used to investigate the kinetic isotope effect, where the replacement of hydrogen with deuterium alters reaction rates, and to predict how deuteration might affect a drug's metabolic stability and therapeutic efficacy. researchgate.netirb.hr

Density Functional Theory (DFT) is a prominent computational method used to study deuterated compounds. rsc.org DFT calculations can be employed to model reaction thermodynamics and kinetics, providing insights into the influence of isotopic substitution. rsc.org For instance, computational models can investigate the effect of deuteration on the electronic structure and vibrational frequencies of a molecule, which are key factors underlying the kinetic isotope effect. irb.hr

More advanced hybrid quantum-classical computational approaches are also being developed. researchgate.net These methods combine the accuracy of quantum chemistry calculations for specific regions of a molecule with the efficiency of classical mechanics for the larger system. researchgate.netirb.hr Such models have been used to predict the properties of deuterated materials for applications like organic light-emitting diodes (OLEDs) and to assess the impact of selective deuteration on the binding affinity of a ligand to a receptor. irb.hrresearchgate.net Machine learning algorithms are also being integrated into these computational workflows to accelerate the discovery of optimally deuterated molecules with desired properties. researchgate.net

Expanding Applications of Deuterated Amines in Novel Scientific Domains

The unique properties of deuterated amines are leading to their application in a growing number of scientific fields beyond their traditional uses. bohrium.com While they have long been essential in mechanistic studies and as internal standards, their role is expanding in medicinal chemistry, materials science, and biomedical research. researchgate.netbohrium.com

In medicinal chemistry, the "deuterium-for-hydrogen" substitution strategy is gaining traction as a way to enhance the metabolic stability of drugs. researchgate.net By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the C-D bond, being stronger than the C-H bond, can slow down the rate of metabolism, potentially leading to improved pharmacokinetic profiles.

In materials science, the incorporation of deuterium into organic materials can improve their properties and stability. nih.govresearchgate.net For example, deuteration has been shown to enhance the performance of organic electronic materials. researchgate.net

Furthermore, deuterated compounds are proving invaluable in various areas of biomedical research, including:

Metabolism and Toxicological Studies: Tracking the metabolic fate of compounds and identifying potential toxic metabolites. researchgate.net

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.net

Quantitative Proteomics and Structural Biology: Using techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to study protein conformation, dynamics, and interactions.

The development of new and more efficient methods for synthesizing selectively deuterated amines is a key driver of this expansion, making these powerful research tools more accessible to a wider range of scientific disciplines. nih.govbohrium.com

Q & A

Basic: What experimental protocols ensure safe handling of Di-iso-propyl-d14-amine HCl in laboratory settings?

This compound, though non-hazardous for transport, requires strict safety measures due to its corrosive nature in non-salt forms. Key protocols include:

- Conducting reactions in a designated fume hood to minimize inhalation risks .

- Training researchers to identify hazards (e.g., flammability of the free amine) and respond to spills or exposures .

- Using Schlenk lines or cannula transfer for air-sensitive reactions to prevent degradation .

- Referencing updated Safety Data Sheets (SDS) for emergency response guidelines .

Basic: What analytical methods are most effective for characterizing isotopic purity in this compound?

Isotopic purity (98 atom % D) is critical for reproducibility in deuterium-labeled studies. Methodological approaches include:

- NMR Spectroscopy : Compare -NMR spectra of deuterated vs. non-deuterated compounds to quantify residual protons. Peaks corresponding to CH groups in non-deuterated analogs should be absent .

- Mass Spectrometry (MS) : High-resolution MS identifies isotopic distribution patterns, ensuring minimal contamination (e.g., verifying MW 151.74 for the HCl salt) .

- Elemental Analysis : Validate deuterium content via combustion analysis, cross-referencing with synthetic yields .

Advanced: How can researchers design experiments to study kinetic isotope effects (KIEs) using this compound?

KIEs arise from deuterium substitution altering reaction rates. Experimental design considerations:

- Comparative Reactivity Studies : Parallel reactions using deuterated and non-deuterated amines under identical conditions (temperature, solvent, catalyst). Monitor reaction progress via GC-MS or HPLC .

- Computational Modeling : Pair experimental data with DFT calculations to correlate isotopic substitution with activation energy differences .

- Error Mitigation : Use internal standards (e.g., -labeled analogs) to control for instrumental variability .

Advanced: How should researchers address contradictory data in isotopic labeling studies involving this compound?

Contradictions may arise from isotopic interference or synthesis variability. Resolution strategies:

- Subgroup Analysis : Segment data by synthesis batches or reaction conditions to identify outliers. Pre-specify subgroups in protocols (e.g., purity thresholds) .

- Sensitivity Testing : Re-run experiments under controlled parameters (e.g., anhydrous vs. humid conditions) to isolate variables .

- Meta-Analysis : Aggregate data from multiple studies to assess consistency. Use statistical tools (e.g., Cochrane’s Q-test) to evaluate heterogeneity .

Basic: What synthetic routes optimize yield and purity for this compound?

High-yield synthesis requires:

- Deuterium Source Selection : Use CDI or DO for deuteration of iso-propanol precursors to minimize isotopic dilution .

- HCl Salt Formation : React the free amine with HCl gas in dry diethyl ether to precipitate the salt, ensuring stoichiometric equivalence .

- Purification : Recrystallize from ethanol/ether mixtures to remove unreacted amine or solvents. Confirm purity via melting point (literature data) and NMR .

Advanced: What strategies improve reproducibility in deuterated amine-based catalytic studies?

Reproducibility challenges stem from isotopic exchange and trace moisture. Recommendations:

- Strict Anhydrous Conditions : Use molecular sieves or gloveboxes for moisture-sensitive steps .

- Batch Consistency Checks : Pre-screen deuterated reagents via NMR to ensure consistent deuteration levels .

- Open-Science Reporting : Publish detailed protocols, including solvent drying times and equipment calibration parameters, in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.